molecular formula C12H9N3 B8693467 7-Pyridin-4-yl-imidazo[1,2-a]pyridine

7-Pyridin-4-yl-imidazo[1,2-a]pyridine

Número de catálogo: B8693467
Peso molecular: 195.22 g/mol
Clave InChI: JBLWSEJYQSQFKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Pyridin-4-yl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the most common synthetic routes for 7-Pyridin-4-yl-imidazo[1,2-a]pyridine derivatives?

The synthesis typically employs multicomponent reactions (MCRs) or condensation reactions to construct the imidazo[1,2-a]pyridine core. For example:

  • Iodine-catalyzed three-component reactions involving aryl aldehydes, 2-aminopyridine, and tert-butyl isocyanide yield imidazo[1,2-a]pyridines with substitutions at positions 2 and 3 .
  • Oxidative coupling or tandem reactions are used to introduce substituents at positions 6 and 7, such as halogen atoms or trifluoromethyl groups, which are critical for biological activity .

Q. Advanced: How can reaction conditions (e.g., catalysts, solvents) be optimized to improve yields of halogenated derivatives?

Optimization involves:

  • Catalyst screening : Iodine (I₂) is effective for MCRs, but indium-based metal-organic frameworks (e.g., MIL-68(In)) show higher efficiency for nitro-substituted derivatives under aerobic conditions (73–74% yields) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization, while solvent-free conditions reduce byproducts in condensation reactions .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 20–30 minutes) for thermally sensitive intermediates .

Q. Basic: What biological activities are associated with this compound derivatives?

These derivatives exhibit:

  • Anticancer activity : Compound 12b (IC₅₀ = 11–13 µM against HepG2, MCF-7) outperforms doxorubicin in selective cytotoxicity .
  • Antimicrobial effects : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show broad-spectrum activity against Gram-positive bacteria .
  • CNS modulation : Substituents at position 2 (e.g., phenyl groups) enhance binding to mitochondrial benzodiazepine receptors .

Q. Advanced: How can conflicting IC₅₀ values across studies be resolved?

  • Standardize assays : Discrepancies arise from variations in cell lines (e.g., Hep-2 vs. A375) or incubation times. Use validated protocols (e.g., NCI-60 panel) for consistency .
  • Control for substituent effects : Nitro groups at position 2 may enhance cytotoxicity but reduce solubility, skewing results. Include logP measurements to correlate activity with lipophilicity .

Q. Basic: What analytical techniques are used to characterize imidazo[1,2-a]pyridine derivatives?

  • Spectral analysis :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
    • FT-IR confirms functional groups (e.g., -NH stretches at 3336 cm⁻¹) .
  • Mass spectrometry : ESI-HRMS validates molecular formulas (e.g., [M+H]⁺ for C₁₃H₁₂N₄ at m/z 225.1145) .

Q. Advanced: How can structural ambiguities in fused-ring systems be resolved?

  • X-ray crystallography : Determines regiochemistry of substituents (e.g., distinguishing 3-bromo-6-chloro from 6-chloro-8-bromo isomers) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in polycyclic systems, such as pyrrolo-imidazo[1,2-a]pyridines .

Q. Basic: What structural features of imidazo[1,2-a]pyridine are critical for pharmacological activity?

  • Core scaffold : The fused imidazole-pyridine system enables π-π stacking with biological targets .
  • Position 2 and 3 substitutions : Electron-deficient groups (e.g., -CF₃) enhance anticancer activity, while bulky groups (e.g., cyclopentyl) improve metabolic stability .

Q. Advanced: How do substituent electronic properties influence receptor binding?

  • QSAR modeling : Nitro groups at position 2 increase electron affinity, enhancing interaction with kinase ATP pockets (e.g., ALK inhibitors) .
  • Hammett constants (σ) : Meta-substituted phenyl groups (σ = 0.37) optimize balance between potency and solubility .

Q. Advanced: What computational methods predict the bioactivity of novel derivatives?

  • Molecular docking : Simulations with ALK or EGFR kinases identify key hydrogen bonds (e.g., between -NH and Glu1197) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize candidates for synthesis .

Q. Advanced: How can researchers balance toxicity and efficacy in imidazo[1,2-a]pyridine-based drug candidates?

  • Selectivity indices : Compare IC₅₀ values in cancer vs. normal cells (e.g., compound 12b has a 8.3-fold selectivity for A375 over Vero cells) .
  • Mitochondrial toxicity assays : Screen for off-target effects using JC-1 staining to detect membrane depolarization .

Q. Advanced: What methodological factors explain contradictions in reported anti-cancer mechanisms?

  • Apoptosis vs. necrosis : Flow cytometry with Annexin V/PI staining clarifies dominant pathways .
  • ROS measurements : Conflicting results may arise from assay sensitivity; use DCFH-DA with confocal microscopy for spatial resolution .

Q. Advanced: What green chemistry approaches are viable for large-scale synthesis?

  • Recyclable catalysts : MIL-68(In) achieves 5 reaction cycles without yield loss .
  • Solvent-free mechanochemistry : Reduces waste in halogenation steps (e.g., ball-milling for brominated derivatives) .

Q. Advanced: How can in vitro activity be translated to in vivo models?

  • ADME profiling : Microsomal stability assays (e.g., human liver microsomes) predict bioavailability. Derivatives with logD 1.5–2.5 show optimal penetration .
  • Xenograft models : Prioritize compounds with >50% tumor growth inhibition in murine models at 50 mg/kg .

Propiedades

Fórmula molecular

C12H9N3

Peso molecular

195.22 g/mol

Nombre IUPAC

7-pyridin-4-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3/c1-4-13-5-2-10(1)11-3-7-15-8-6-14-12(15)9-11/h1-9H

Clave InChI

JBLWSEJYQSQFKW-UHFFFAOYSA-N

SMILES canónico

C1=CN=CC=C1C2=CC3=NC=CN3C=C2

Origen del producto

United States

Synthesis routes and methods

Procedure details

Charge a 250 mL round bottom flask equipped with a magnetic stirrer, temperature controlled heating mantle, under N2 atmosphere, condenser, with 7-chloro-imidazo[1,2-a]pyridine (4.0 g, 26.2 mmol), 4-pyridyl boronic acid (3.54 g, 28.8 mmol 1.1 Eq), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (600 mg) [X-Phos can be used as an alternate ligand in this reaction], Pd(OAc)2 (145 mg), K3PO4 (11.1 g, 52.6 mmol), and dioxane: H2O 2:1 (170 mL). Warm the reaction while purging with a N2 needle, then heat to 65° C. for 18 hours. Cool the reaction to room temperature and transfer to a separatory funnel and siphon off the bottom layer (25 mL). Add EtOAc and evaporate the solvents under reduced pressure off. Take the solids up into EtOAc again, and evaporate under reduced pressure to azeotrope off traces of water. Dissolve the brown solid into CH2Cl2 and 5% MeOH and then chromatograph using SiO2 eluting with a slow gradient of 0% to 10% of 2 M NH3 in MeOH with the balance CH2Cl2. Evaporate the product fractions under reduced pressure to give a light yellow/tan solid 4.5 g (89%). MS (ES), m/z 196 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
catalyst
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
layer
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.